molecular formula C10H6BrFN2 B12963617 5-Bromo-2-fluoro-3,3'-bipyridine

5-Bromo-2-fluoro-3,3'-bipyridine

Cat. No.: B12963617
M. Wt: 253.07 g/mol
InChI Key: VCUIEVXVQSJZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-3,3’-bipyridine is a bipyridine derivative, which is a class of compounds extensively used in various scientific fields. Bipyridines are known for their ability to coordinate with metal centers, making them valuable in catalysis, materials science, and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3,3’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods

Industrial production of 5-Bromo-2-fluoro-3,3’-bipyridine may involve scalable versions of the above methods, optimized for higher yields and cost-effectiveness. For example, the use of nickel catalysts in place of palladium can reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3,3’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield substituted bipyridines .

Scientific Research Applications

5-Bromo-2-fluoro-3,3’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

Properties

Molecular Formula

C10H6BrFN2

Molecular Weight

253.07 g/mol

IUPAC Name

5-bromo-2-fluoro-3-pyridin-3-ylpyridine

InChI

InChI=1S/C10H6BrFN2/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h1-6H

InChI Key

VCUIEVXVQSJZQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC(=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.